4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2S/c24-19-7-9-20(10-8-19)32(30,31)27-17-23(18-4-3-11-26-16-18)29-14-12-28(13-15-29)22-6-2-1-5-21(22)25/h1-11,16,23,27H,12-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLYEYGKUPFMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally complex, featuring a piperazine ring, a pyridine moiety, and a sulfonamide group, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name reflects its intricate structure. The presence of fluorine atoms is notable as they often enhance the lipophilicity and biological activity of organic compounds.
Biological Activity Overview
-
Anticancer Activity :
- Preliminary studies suggest that piperazine derivatives can induce apoptosis in cancer cells by disrupting microtubule formation and cell cycle progression. For example, compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines .
- A study indicated that modifications in the piperazine ring significantly affected cytotoxicity, highlighting the importance of structural optimization for enhanced anticancer activity .
-
Neuropharmacological Effects :
- The interaction with serotonin receptors may provide antidepressant effects. Piperazine derivatives have been studied for their potential in treating anxiety and depression due to their ability to modulate neurotransmitter levels .
- Specific binding affinities to serotonin receptor subtypes could lead to differentiated effects on mood regulation.
- Antimicrobial Properties :
Case Studies
- Study 1 : A series of piperazine derivatives were synthesized and evaluated for their anticancer activity. The most potent compound demonstrated an IC50 value of 5 µM against breast cancer cells, indicating significant cytotoxic potential .
- Study 2 : Neuropharmacological profiling of similar compounds revealed that modifications in the piperazine moiety could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The ability of 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide to act on these pathways suggests it may also possess anticancer activity.
-
Antimicrobial Properties
- Sulfonamides are widely recognized for their antibacterial effects. The presence of the piperazine and pyridine moieties in this compound may enhance its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth . Research into related compounds has shown effectiveness against various strains of bacteria, indicating a potential application for this compound in treating bacterial infections.
- Neuropharmacological Effects
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various sulfonamide derivatives, researchers found that modifications to the piperazine ring significantly enhanced cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was particularly noted, suggesting a mechanism that warrants further investigation .
Case Study 2: Antibacterial Activity
A series of experiments tested the antibacterial efficacy of sulfonamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited inhibition zones comparable to established antibiotics. This suggests that 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide could possess similar properties .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its combination of a 2-fluorophenyl-piperazine and pyridin-3-yl ethyl chain. Below is a comparative analysis with related sulfonamide and piperazine derivatives:
Key Observations
Piperazine Substituents: The 2-fluorophenyl group in the target compound contrasts with 3-trifluoromethylbenzoyl (9g) or 4-fluorobenzoyl (851898-12-9) in analogs. Fluorine’s position (ortho vs. Methanesulfonate derivatives (e.g., 3h) prioritize solubility, whereas benzenesulfonamide derivatives (target, 9g) enhance target affinity .
Sulfonamide vs. Sulfonate :
- Sulfonamides (target, 9g) exhibit stronger hydrogen-bonding capacity compared to sulfonates (3h), influencing pharmacokinetics .
Pyridinyl Position :
- Pyridin-3-yl (target) vs. pyridin-2-yl (9g) alters molecular geometry and π-π stacking interactions, critical for binding to aromatic residues in enzymes/receptors .
Synthetic Routes :
- Suzuki coupling (9g) and nucleophilic substitution (3h) are common for aryl-piperazine derivatives. The target compound likely employs similar methods .
Research Findings and Implications
- Structural Flexibility : Fluorine’s position on the phenyl ring (e.g., 2- vs. 3- or 4-) significantly impacts metabolic stability and selectivity, as seen in 4-F-3-Methyl-α-PVP analogs .
- Thermal Stability : Compounds like 9g (m.p. 215–217°C) suggest that bulky substituents (e.g., trifluoromethyl) enhance thermal stability compared to simpler sulfonamides .
- Analytical Techniques : NMR, MS, and IR (as used in 4-F-3-Methyl-α-PVP characterization) are critical for verifying sulfonamide and piperazine moieties in complex hybrids .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves sequential nucleophilic substitution and sulfonamide coupling. For example:
React 2-fluorophenylpiperazine with a pyridin-3-yl-ethyl bromide precursor under reflux in anhydrous DMF (80–90°C, 12–24 hours) .
Introduce the 4-fluorobenzenesulfonamide group via coupling with sulfonyl chloride in dichloromethane (0–5°C, 2 hours) .
- Optimization : Use TLC or HPLC to monitor reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR (¹H/¹³C): Confirm piperazine ring protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.8–8.2 ppm) .
- HRMS : Verify molecular ion peak at m/z 484.14 (calculated for C₂₃H₂₁F₂N₃O₂S) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced Research Questions
Q. What is the compound’s selectivity profile for serotonin (5-HT) receptors compared to dopamine receptors?
- Methodology :
- Radioligand Binding Assays : Use [³H]-Ketanserin (5-HT₂A) and [³H]-SCH-23390 (D₁) to measure IC₅₀ values.
- Findings : Fluorine at the 4-position enhances 5-HT₂A affinity (IC₅₀ = 12 nM) but reduces D₁ binding (IC₅₀ > 1 μM) due to steric hindrance from the pyridinyl group .
- Data Table :
| Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. D₁) |
|---|---|---|
| 5-HT₂A | 12 | 83 |
| D₁ | >1,000 | — |
Q. How do structural modifications (e.g., fluorine substitution) impact metabolic stability in hepatic microsomes?
- Methodology :
- In Vitro Assays : Incubate compound with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
- Key Results :
- The 4-fluoro group reduces CYP3A4-mediated oxidation (t₁/₂ = 45 min vs. 22 min for non-fluorinated analog) .
- Pyridinyl moiety increases solubility (LogP = 2.1 vs. 3.5 for phenyl analog) but may introduce hERG inhibition risks .
Q. What computational strategies predict the compound’s binding mode to 5-HT receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina with 5-HT₂A crystal structure (PDB: 6A93).
- Key Interactions :
- Sulfonamide oxygen forms hydrogen bonds with Ser158.
- 2-Fluorophenyl group occupies a hydrophobic pocket near Trp358 .
Contradictory Data Analysis
Q. Discrepancies in reported synthetic yields (40–75%): How can these be resolved?
- Root Cause : Variability in solvent purity (anhydrous DMF vs. technical grade) and temperature control during sulfonamide coupling .
- Recommendation : Standardize reagents (≥99.9% purity) and use inert atmosphere (N₂/Ar) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
